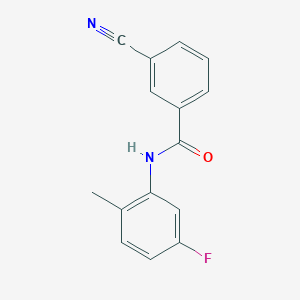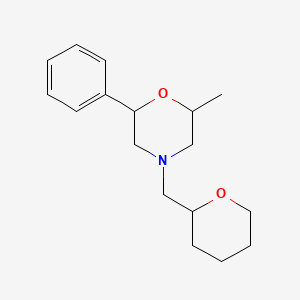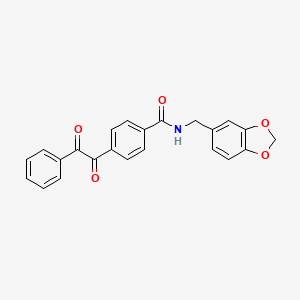
3-cyano-N-(5-fluoro-2-methylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyano-N-(5-fluoro-2-methylphenyl)benzamide is a chemical compound that has attracted a lot of attention from the scientific community due to its potential applications in various fields. This compound is also known as TAK-659 and is a potent inhibitor of Bruton's tyrosine kinase (BTK). BTK is an enzyme that plays a crucial role in the development and function of B cells, which are a type of white blood cells that produce antibodies.
Mécanisme D'action
BTK is a key enzyme in the B cell receptor signaling pathway. Inhibition of BTK leads to the inhibition of B cell activation and proliferation. TAK-659 binds to the ATP-binding site of BTK and inhibits its activity. This leads to the inhibition of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects
In preclinical studies, TAK-659 has been shown to inhibit B cell activation and proliferation, induce apoptosis, and inhibit tumor growth. TAK-659 has also been shown to have anti-inflammatory effects in models of autoimmune diseases and inflammatory disorders. In addition, TAK-659 has demonstrated good pharmacokinetic properties and has been well tolerated in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TAK-659 is its potency and selectivity for BTK. TAK-659 has been shown to be more potent than other BTK inhibitors, such as ibrutinib and acalabrutinib. However, one of the limitations of TAK-659 is its low solubility, which can make it difficult to formulate for oral administration. Another limitation is its short half-life, which may require frequent dosing.
Orientations Futures
There are several future directions for the research and development of TAK-659. One direction is the evaluation of TAK-659 in clinical trials for the treatment of B cell malignancies, autoimmune diseases, and inflammatory disorders. Another direction is the optimization of the formulation and dosing of TAK-659 to improve its pharmacokinetic properties. In addition, the combination of TAK-659 with other targeted therapies or immunotherapies may enhance its efficacy and reduce the risk of resistance. Finally, further studies are needed to elucidate the long-term safety and efficacy of TAK-659 in humans.
Méthodes De Synthèse
The synthesis of 3-cyano-N-(5-fluoro-2-methylphenyl)benzamide involves several steps. The first step is the reaction of 5-fluoro-2-methylaniline with ethyl cyanoacetate to form 5-fluoro-2-methyl-N-(2-oxo-2-phenylethyl)benzamide. The second step involves the reaction of the intermediate product with phosphorus oxychloride to form this compound. The yield of the final product is around 50%.
Applications De Recherche Scientifique
3-cyano-N-(5-fluoro-2-methylphenyl)benzamide has been extensively studied for its potential applications in the treatment of various diseases. BTK inhibitors have shown promising results in the treatment of B cell malignancies, autoimmune diseases, and inflammatory disorders. TAK-659 has been shown to be a potent inhibitor of BTK and has demonstrated efficacy in preclinical models of B cell malignancies.
Propriétés
IUPAC Name |
3-cyano-N-(5-fluoro-2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O/c1-10-5-6-13(16)8-14(10)18-15(19)12-4-2-3-11(7-12)9-17/h2-8H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNTSQDJXVUTKPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)C2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-chloro-2-(4-methoxyphenoxy)phenyl]furan-2-carboxamide](/img/structure/B7533957.png)
![N-[5-(dimethylsulfamoyl)-2-methylphenyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B7533961.png)
![1-[4-(3-Bromophenyl)sulfonylpiperazin-1-yl]ethanone](/img/structure/B7533965.png)

![N-[3-[4-(2-chlorophenyl)piperazin-1-yl]propyl]-1,4-dioxane-2-carboxamide](/img/structure/B7533990.png)
![1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-(4-chloropyrazol-1-yl)ethanone](/img/structure/B7533995.png)
![N-[1-(2-methoxyethyl)piperidin-4-yl]furan-3-carboxamide](/img/structure/B7534000.png)
![3-[(4-Fluorophenyl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7534004.png)
![4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-2-methyl-6-phenylmorpholine](/img/structure/B7534012.png)

![(2-Amino-2-oxoethyl) 7a-(4-fluorophenyl)-5-oxo-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylate](/img/structure/B7534030.png)


